molecular formula C8H9ClS B8673446 4-(5-Chloro-2-thienyl)-1-butene

4-(5-Chloro-2-thienyl)-1-butene

Cat. No.: B8673446
M. Wt: 172.68 g/mol
InChI Key: ILGSSAVLMOXNJI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(5-Chloro-2-thienyl)-1-butene is a useful research compound. Its molecular formula is C8H9ClS and its molecular weight is 172.68 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C8H9ClS

Molecular Weight

172.68 g/mol

IUPAC Name

2-but-3-enyl-5-chlorothiophene

InChI

InChI=1S/C8H9ClS/c1-2-3-4-7-5-6-8(9)10-7/h2,5-6H,1,3-4H2

InChI Key

ILGSSAVLMOXNJI-UHFFFAOYSA-N

Canonical SMILES

C=CCCC1=CC=C(S1)Cl

Origin of Product

United States

Synthesis routes and methods

Procedure details

A solution of allyl magnesium bromide (from 14.6 g of magnesium and 24.2 g (0.2 M) of allyl bromide) in 100 ml ether is added dropwise with stirring to 29.9 g of 5-chloro-2-chloromethylthiophene in 10 ml ether over half an hour and the resulting mixture heated under reflux overnight. The mixture is then poured into 300 ml ice cold dilute sulfuric acid, the ether layer separated and the aqueous phase extracted with 200 ml of ether. The combined ethereal solutions are washed with aqueous potassium carbonate, dried over MgSO4 and evaporated to give crude 4-(5-chloro-2-thienyl)-1-butene as a yellow oil (34 g).
Quantity
14.6 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
29.9 g
Type
reactant
Reaction Step Two
Name
Quantity
10 mL
Type
solvent
Reaction Step Two
[Compound]
Name
ice
Quantity
300 mL
Type
reactant
Reaction Step Three

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